[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
Beschreibung
Xba I is a restriction enzyme that recognizes the specific DNA sequence TCTAGA and cleaves it to produce fragments with 5’-cohesive termini. This enzyme is widely used in molecular biology for various applications, including cloning, restriction site mapping, and genotyping .
Eigenschaften
Molekularformel |
C97H123N38O58P9 |
|---|---|
Molekulargewicht |
3028.0 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C97H123N38O58P9/c1-38-19-129(96(146)124-85(38)138)66-13-44(54(179-66)25-169-196(152,153)186-42-11-64(127-7-4-61(99)116-94(127)144)177-52(42)23-167-195(150,151)185-41-10-70(175-50(41)21-136)133-35-112-75-82(133)118-90(103)121-87(75)140)188-198(156,157)168-24-53-43(12-65(178-53)128-8-5-62(100)117-95(128)145)187-197(154,155)170-26-55-45(14-67(180-55)130-20-39(2)86(139)125-97(130)147)189-199(158,159)171-27-56-46(15-68(181-56)131-33-110-73-78(101)106-31-108-80(73)131)191-201(162,163)174-30-59-49(18-72(184-59)135-37-114-77-84(135)120-92(105)123-89(77)142)193-202(164,165)172-28-57-47(16-69(182-57)132-34-111-74-79(102)107-32-109-81(74)132)192-200(160,161)173-29-58-48(17-71(183-58)134-36-113-76-83(134)119-91(104)122-88(76)141)190-194(148,149)166-22-51-40(137)9-63(176-51)126-6-3-60(98)115-93(126)143/h3-8,19-20,31-37,40-59,63-72,136-137H,9-18,21-30H2,1-2H3,(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H2,98,115,143)(H2,99,116,144)(H2,100,117,145)(H2,101,106,108)(H2,102,107,109)(H,124,138,146)(H,125,139,147)(H3,103,118,121,140)(H3,104,119,122,141)(H3,105,120,123,142)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI-Schlüssel |
LBVQFPZLXLOGNG-HTNUFCOESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C5N=C(NC6=O)N)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Xba I is typically derived from the bacterium Xanthomonas badrii. The enzyme is produced through recombinant DNA technology, where the gene encoding Xba I is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then expresses the enzyme, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Xba I undergoes a specific type of reaction known as restriction digestion. This reaction involves the cleavage of DNA at specific recognition sites. The enzyme requires a specific buffer and optimal conditions, such as a temperature of 37°C and the presence of magnesium ions, to function effectively. The major product of this reaction is linearized DNA fragments with cohesive ends .
Wissenschaftliche Forschungsanwendungen
Xba I is extensively used in scientific research for various applications:
Molecular Cloning: Xba I is used to cut DNA at specific sites, allowing for the insertion of foreign DNA fragments into plasmid vectors.
Restriction Site Mapping: The enzyme helps in identifying the locations of restriction sites within a DNA molecule.
Genotyping: Xba I is used to analyze genetic variations by comparing the patterns of DNA fragments produced after digestion.
Southern Blotting: The enzyme is used to digest DNA samples before transferring them to a membrane for hybridization with labeled probes.
Restriction Fragment Length Polymorphism (RFLP): Xba I is used to detect variations in DNA sequences by analyzing the lengths of restriction fragments.
Wirkmechanismus
Xba I recognizes the specific DNA sequence TCTAGA and cleaves the phosphodiester bonds between the nucleotides. The enzyme binds to the DNA and induces a conformational change that allows it to cut the DNA at the recognition site. This results in the formation of DNA fragments with cohesive ends that can be easily ligated to other DNA fragments .
Vergleich Mit ähnlichen Verbindungen
Xba I is similar to other restriction enzymes such as Avr I, Nhe I, and Spe I, which also recognize specific DNA sequences and produce cohesive ends. Xba I is unique in its recognition sequence and cleavage pattern. The enzyme is particularly useful in applications where precise DNA manipulation is required .
Similar Compounds
Avr I: Recognizes the sequence CCTAGG and produces cohesive ends.
Nhe I: Recognizes the sequence GCTAGC and produces cohesive ends.
Spe I: Recognizes the sequence ACTAGT and produces cohesive ends.
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